Glycyl-L-glutaminyl-L-valyl-L-proline
Description
Structure
2D Structure
Properties
CAS No. |
630104-17-5 |
|---|---|
Molecular Formula |
C17H29N5O6 |
Molecular Weight |
399.4 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C17H29N5O6/c1-9(2)14(16(26)22-7-3-4-11(22)17(27)28)21-15(25)10(5-6-12(19)23)20-13(24)8-18/h9-11,14H,3-8,18H2,1-2H3,(H2,19,23)(H,20,24)(H,21,25)(H,27,28)/t10-,11-,14-/m0/s1 |
InChI Key |
KWKVFRIHQRLBPV-MJVIPROJSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)CN |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)CN |
Origin of Product |
United States |
Comparison with Similar Compounds
Glycyl-L-proline (G-P)
- CAS : 704-15-4
- Sequence : Glycine-Proline (dipeptide).
- Properties :
Glycine, glycylglycyl-L-glutaminyl-L-prolyl (G-G-Q-P)
- CAS : 732281-90-2
- Sequence : Glycine-Glycine-Glutamine-Proline (tetrapeptide).
- Key Differences: Contains an additional glycine residue compared to G-Q-V-P, increasing flexibility but reducing hydrophobic interactions. Limited pharmacological data available; primarily used in biochemical research for structural studies .
Glycine, L-alanyl-L-prolylglycyl-L-valyl (A-P-G-V)
- CAS : 89526-97-6
- Sequence : Alanine-Proline-Glycine-Valine (tetrapeptide).
- Key Differences: Substitution of glutamine with alanine reduces polarity. Proline and valine enhance structural stability and hydrophobicity.
L-Valine, L-alanyl-L-prolyl-L-valyl-L-glutaminyl-L-prolyl (A-P-V-Q-P)
- CAS : 377755-91-4
- Sequence : Alanine-Proline-Valine-Glutamine-Proline (pentapeptide).
- Properties :
- Molecular weight: 609.35 g/mol (exact).
- Predicted density: 1.272 g/cm³; boiling point: ~1031.7°C.
- Acidic pKa: 3.70, indicating stability in physiological pH.
- Key Differences: Extended chain length and inclusion of valine and glutamine enhance receptor-binding specificity. Potential applications in targeted drug delivery .
Structural and Functional Analysis
Table 1: Comparative Overview of Key Peptides
Research Findings and Implications
- Synthetic Modifications : Cyclo-glycyl-L-proline derivatives (e.g., GPE analogs) demonstrate enhanced stability and receptor affinity compared to linear peptides like G-Q-V-P .
- Bioactivity : The valine residue in G-Q-V-P and A-P-V-Q-P may enhance interactions with hydrophobic enzyme pockets, as seen in protease inhibition studies .
- Delivery Challenges : Longer peptides (e.g., A-P-V-Q-P) face bioavailability issues due to high molecular weight, whereas shorter analogs like G-P are more readily absorbed .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of Glycyl-L-glutaminyl-L-valyl-L-proline to minimize side reactions?
- Methodology : Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection strategies to reduce racemization. Monitor coupling efficiency via ninhydrin tests or HPLC. Adjust reaction conditions (e.g., temperature, solvent polarity) to suppress diketopiperazine formation, a common side reaction in proline-containing peptides .
- Key Data : In analogous pentapeptides, coupling yields dropped below 70% when proline residues were improperly deprotected, emphasizing the need for iterative optimization .
Q. What analytical techniques are most reliable for characterizing the purity and structure of this compound?
- Methodology : Combine reverse-phase HPLC (C18 column, gradient elution with 0.1% TFA in water/acetonitrile) for purity assessment, and tandem mass spectrometry (LC-MS/MS) for sequence verification. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) resolves stereochemistry, particularly for proline’s cyclic structure .
- Critical Note : Predicted physicochemical properties (e.g., PSA: 234.33, density: ~1.272 g/cm³) from computational models should be cross-validated experimentally to address discrepancies .
Q. How should researchers assess the stability of this compound under physiological conditions?
- Methodology : Conduct accelerated stability studies in pH 7.4 buffer at 37°C. Monitor degradation via HPLC and identify byproducts (e.g., free amino acids, diketopiperazines) using MS. Include protease inhibitors (e.g., EDTA) to differentiate chemical vs. enzymatic breakdown .
- Storage Guidelines : Store lyophilized peptides at -20°C in moisture-proof containers to prevent hydrolysis; avoid repeated freeze-thaw cycles .
Advanced Research Questions
Q. How can conflicting bioactivity data for this compound in neurological studies be resolved?
- Methodology : Perform dose-response assays (e.g., acetylcholinesterase inhibition) across multiple cell lines (e.g., SH-SY5Y vs. primary neurons). Use isotopically labeled peptides (¹³C/¹⁵N) to track uptake and metabolism. Compare structural analogs (e.g., Glycyl-L-alanyl-L-valyl-L-proline) to isolate critical residues .
- Data Conflict Example : Variability in receptor binding affinity (e.g., ±20% across studies) may stem from differences in peptide aggregation states or solvent systems .
Q. What computational strategies best predict the tertiary structure and solvent interactions of this compound?
- Methodology : Employ molecular dynamics (MD) simulations (e.g., GROMACS) with explicit solvent models (TIP3P water) to analyze proline’s conformational rigidity. Validate predictions via small-angle X-ray scattering (SAXS) or circular dichroism (CD) spectroscopy .
- Key Insight : Predicted pKa values (e.g., 3.70±0.10) for ionizable groups must be adjusted for solvent polarization effects in MD workflows .
Q. How do degradation pathways of this compound vary under oxidative vs. hydrolytic stress?
- Methodology : Expose the peptide to H₂O₂ (oxidative) vs. acidic/basic buffers (hydrolytic). Analyze degradation kinetics via Arrhenius plots and identify cleavage sites via Edman degradation or top-down MS/MS. Use DFT calculations to model bond dissociation energies .
- Stability Data : Under oxidative conditions, glutamine residues are prone to deamidation, forming iso-aspartate derivatives—critical for immunogenicity assessments .
Q. What experimental designs mitigate batch-to-batch variability in this compound synthesis for in vivo studies?
- Methodology : Implement quality-by-design (QbD) principles: define critical quality attributes (CQAs) like enantiomeric purity (>98%) and residual solvents (<50 ppm). Use design-of-experiments (DoE) to optimize SPPS parameters (e.g., coupling time, resin swelling) .
- Case Study : In pentapeptide analogs, reducing DMF content from 20% to 5% improved yield consistency by 15% .
Methodological Resources
- Synthesis : TCI America protocols for dipeptide handling (e.g., inert atmosphere, moisture control) are adaptable for tetrapeptides .
- Toxicity Screening : Follow OECD guidelines for acute toxicity testing (e.g., zebrafish embryo assays) given the lack of ecotoxicological data for this peptide .
- Regulatory Compliance : Ensure adherence to 40 CFR 720.36(C) for TSCA-exempt research quantities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
